(2,2':5',2''-Terthiophene)-5-carboxylic acid
Overview
Description
“(2,2’:5’,2’'-Terthiophene)-5-carboxylic acid”, also known as α-Terthienyl or 2,5-Di(2-thienyl)thiophene, is an oligomer of the heterocycle thiophene . It has a structure of three thiophene units joined at α-positions of thiophene rings . It is a naturally occurring secondary plant metabolite, found in abundance in the roots of marigold (family Asteraceae) .
Synthesis Analysis
The synthesis of 2,2’:5’,2’'-Terthiophene involves a nickel-catalyzed coupling reaction of Grignard’s reagent derived from 2-bromothiophene and magnesium . It can also be prepared by reacting 2,5-dibromothiophene and thienylmagnesium bromide in the presence of a nickel catalyst .Molecular Structure Analysis
The molecular formula of 2,2’:5’,2’'-Terthiophene is C12H8S3, and its molecular weight is 248.39 . The structure consists of three thiophene units joined at the α-positions of the thiophene rings .Chemical Reactions Analysis
2,2’:5’,2’'-Terthiophene undergoes electrochemical copolymerization along with carbazole in sodium perchlorate/acetonitrile . It can also be used to form metal-organic based thin films with metals like aluminum, silver, and calcium which can potentially be used for optoelectronics-based applications .Physical And Chemical Properties Analysis
2,2’:5’,2’'-Terthiophene is a solid substance with a light yellow to yellow color . It has a melting point range of 93-95 °C . It is insoluble in water but soluble in acetone, benzene, and ether, and slightly soluble in ethanol and methanol .Scientific Research Applications
Fluorescent Biosensor for Protein Detection
(2,2':5',2''-Terthiophene)-5-carboxylic acid derivatives, like 3,3″-dihexyl-2,2′:5′,2″-terthiophene-5-carboxylic acid (3TC6A), have shown promise as fluorescent biosensors. One study demonstrated its use in detecting proteins like Bovine Serum Albumin (BSA) and Lectin from Triticum, with the dye showing enhanced monomer emission upon binding to these proteins. This property makes it a potential tool for protein analysis (Hu, Xia, & Elioff, 2016).
Synthesis of Substituted Terthiophenes
Research has been conducted on the synthesis of substituted terthiophenes, including (2,2':5',2''-Terthiophene)-5-carboxylic acids. These syntheses involve methods like the Fiesselmann reaction and can yield derivatives with different functional groups, making them useful for various applications (Kostyuchenko, Averkov, & Fisyuk, 2014).
Application in Solar Cell Performance
Conducting polymers derived from (2,2':5',2''-Terthiophene)-5-carboxylic acid and its derivatives have been investigated for use in solar cells. These polymers, when coated on TiO2 layers, can act as photosensitizers. Their performance in solar cells, including aspects like charge-transfer processes and efficiency, has been studied, highlighting their potential in photovoltaic technology (Yoon et al., 2011).
Photophysical Properties in Oligothiophenes
The photophysical properties of oligothiophenes incorporating (2,2':5',2''-Terthiophene)-5-carboxylic acid have been examined. These compounds show intense coloration due to charge transfer transitions and exhibit unique emission properties, which can be leveraged in light-emitting applications (Burdziński et al., 2008).
Electropolymerization and Characterization
(2,2':5',2''-Terthiophene)-5-carboxylic acid has been used in the synthesis of functionalized polythiophenes. These polymers, when electropolymerized, exhibit interesting properties like increased conductivity in oxidized states and fast electrochromic switching, making them suitable for applications in electronic devices (Lee, Shim, & Shin, 2002).
Genosensor Application
A functionalized monomer derived from (2,2':5',2''-Terthiophene)-5-carboxylic acid was synthesized and used to create a conducting polymer for genosensor applications. This polymer allows for the covalent attachment of oligonucleotide probes, demonstrating its use in detecting DNA sequences (Peng et al., 2007).
Heavy Metal Ion Analysis
Studies have shown that functionalized polyterthiophenes comprising (2,2':5',2''-Terthiophene)-5-carboxylic acid can be used in the simultaneous analysis of heavy metal ions. This application is based on the formation of complexes with the metal ions, demonstrating the potential use of these polymers in environmental monitoring and remediation (Kim & Shim, 2014).
Safety and Hazards
Future Directions
2,2’:5’,2’'-Terthiophene has been employed as a building block for the organic semiconductor polythiophene . It can be combined with 3,4-ethylenedioxythiophene (EDOT) in a tetrabutylammonium perchlorate solution for use as an electrochromic copolymer for a wide range of applications like photovoltaics and polymer light-emitting diodes (LEDs) . These applications suggest potential future directions in the field of optoelectronics and photovoltaics .
properties
IUPAC Name |
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2S3/c14-13(15)12-6-5-11(18-12)10-4-3-9(17-10)8-2-1-7-16-8/h1-7H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUORRMUDVBMZFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236150 | |
Record name | (2,2':5',2''-Terthiophene)-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87145-85-5 | |
Record name | (2,2':5',2''-Terthiophene)-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087145855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2':5',2''-Terthiophene)-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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